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Compound of Interest

Compound Name: Dihydrotetrodecamycin

Cat. No.: B1244551 Get Quote

Dihydrotetrodecamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Dihydrotetrodecamycin is a polyketide antibiotic belonging to the tetronate family of natural

products. First isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8,

this molecule is a structural analog of the more active tetrodecamycin.[1] While exhibiting

weaker antimicrobial activity itself, its unique structure and biosynthetic relationship to other

bioactive tetronates make it a subject of interest for researchers in natural product chemistry,

antibiotic development, and biosynthesis. This technical guide provides a comprehensive

overview of Dihydrotetrodecamycin, including its chemical properties, production, and

proposed mechanism of action.

Core Data
The fundamental physicochemical properties of Dihydrotetrodecamycin are summarized

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1244551?utm_src=pdf-interest
https://www.benchchem.com/product/b1244551?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7490215/
https://www.benchchem.com/product/b1244551?utm_src=pdf-body
https://www.benchchem.com/product/b1244551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 166403-10-7 MedchemExpress

Molecular Weight 336.38 g/mol MedchemExpress

Molecular Formula C₁₈H₂₄O₆
Inferred from MW and

structure

Producing Organism
Streptomyces nashvillensis

MJ885-mF8
[1]

Antibacterial Activity
Weakly active against

Pasteurella piscicida
[1]

Experimental Protocols
Fermentation of Streptomyces nashvillensis MJ885-mF8
for Dihydrotetrodecamycin Production
This protocol is adapted from methodologies reported for Streptomyces species that produce

compounds from the tetrodecamycin family.[2][3]

1. Media Preparation:

Seed Medium (GYA Medium):

Glucose: 20.0 g/L

Yeast Extract: 20.0 g/L

(NH₄)₂SO₄: 2.0 g/L

NaH₂PO₄·H₂O: 5.8 g/L

Na₂HPO₄: 8.2 g/L

pH adjusted to 7.0

Production Medium (GEM III N Medium):
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Glucose: 12.0 g/L

Yeast Extract: 6.0 g/L

Malt Extract: 30.0 g/L

NaH₂PO₄·H₂O: 5.8 g/L

Na₂HPO₄: 8.2 g/L

pH adjusted to 7.0

2. Inoculum Preparation:

Aseptically inoculate a loopful of Streptomyces nashvillensis MJ885-mF8 spores or mycelial

fragments into a 250 mL flask containing 50 mL of GYA medium.

Incubate at 28-30°C for 48-72 hours on a rotary shaker at 250 rpm.

3. Production Fermentation:

Inoculate a 2 L baffled flask containing 500 mL of GEM III N production medium with 5% (v/v)

of the seed culture.

Incubate at 28-30°C for 5-7 days on a rotary shaker at 250 rpm.

Monitor the production of Dihydrotetrodecamycin and related metabolites by HPLC

analysis of the culture broth extract.

Isolation and Purification of Dihydrotetrodecamycin
This protocol combines the general strategy outlined by Tsuchida et al. (1995) with more

specific chromatographic techniques used for related compounds.[1][2]

1. Extraction:

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

Extract the supernatant twice with an equal volume of ethyl acetate.
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Extract the mycelial cake with methanol or acetone to recover intracellular product.

Combine all organic extracts and evaporate to dryness under reduced pressure to yield a

crude extract.

2. Initial Purification (Column Chromatography):

Adsorb the crude extract onto a small amount of silica gel.

Apply the adsorbed extract to a silica gel column packed in a non-polar solvent (e.g.,

hexane).

Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl

acetate gradient followed by a chloroform-methanol gradient.

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to

identify fractions containing Dihydrotetrodecamycin.

3. Final Purification (High-Performance Liquid Chromatography - HPLC):

Pool and concentrate the Dihydrotetrodecamycin-containing fractions from the initial

purification.

Dissolve the concentrated sample in a suitable solvent (e.g., 50% aqueous acetonitrile with

0.1% formic acid).

Perform reverse-phase HPLC using a C18 or PFP column.

An example gradient for a PFP column is as follows:

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient: A linear gradient from 25% to 80% B over 20 minutes.

Flow Rate: 1 mL/min
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Detection: UV at 271 nm

Collect the peak corresponding to Dihydrotetrodecamycin and confirm its identity by mass

spectrometry and NMR.

Lyophilize the pure fraction to obtain Dihydrotetrodecamycin as a solid.

Signaling Pathways and Mechanisms
Biosynthesis of the Tetrodecamycin Family
The biosynthesis of Dihydrotetrodecamycin is governed by the ted biosynthetic gene cluster.

[2][4][5] The pathway involves a type I polyketide synthase (PKS) that assembles the

polyketide backbone. The formation of the characteristic tetronate ring is a key step, followed

by a series of enzymatic modifications including cyclizations and redox reactions to form the

tetracyclic core. Dihydrotetrodecamycin is an intermediate or shunt product in this pathway,

which can lead to the production of other tetrodecamycin analogs.

Polyketide Synthase (PKS)
Assembly of polyketide chain Cyclization Reactions Tetronate Ring Formation Formation of Tetracyclic Core Dihydrotetrodecamycin Other Tetrodecamycin

Analogs (e.g., Tetrodecamycin)

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway of Dihydrotetrodecamycin.

Proposed Mechanism of Action for the Tetrodecamycin
Family
The antibacterial activity of the tetrodecamycin family is hypothesized to occur via covalent

modification of a biological target through a Michael addition reaction.[6] The exocyclic

methylene group present in active analogs like tetrodecamycin acts as a Michael acceptor. In

contrast, Dihydrotetrodecamycin lacks this reactive group, which is consistent with its

significantly reduced bioactivity.
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Caption: Proposed Michael addition mechanism for tetrodecamycins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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